molecular formula C20H22N2O4 B268382 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B268382
M. Wt: 354.4 g/mol
InChI Key: BFVAKQUDABVIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPA is a selective inhibitor of the transcription factor STAT3, which plays a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves the selective inhibition of the transcription factor STAT3. STAT3 is a key regulator of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development of several types of cancer and inflammatory diseases. By inhibiting STAT3, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can selectively inhibit the phosphorylation of STAT3, which is a critical step in its activation. In vivo studies have shown that 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can reduce tumor growth and inflammation in animal models of cancer and inflammatory diseases, respectively.

Advantages and Limitations for Lab Experiments

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages for lab experiments, including its selective inhibition of STAT3, its anti-tumor and anti-inflammatory effects, and its well-defined mechanism of action. However, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide also has several limitations, including its complex synthesis method, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

The potential applications of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in scientific research are vast, and several future directions can be explored. These include the development of more efficient synthesis methods for 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, the identification of novel targets for 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, and the investigation of its potential applications in other diseases, such as neurological disorders and autoimmune diseases.
Conclusion
In conclusion, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of STAT3 has shown promising results in several types of cancer cells and animal models of inflammatory diseases. However, further research is needed to fully understand the potential applications of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in scientific research.

Synthesis Methods

The synthesis of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The synthesis method of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been described in detail in several scientific publications, and it involves the use of various chemical reagents and techniques. However, due to the complexity of the process, it is not suitable for large-scale production.

Scientific Research Applications

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. The selective inhibition of STAT3 by 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have anti-tumor effects in several types of cancer cells, including breast cancer, prostate cancer, and lung cancer. In addition, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

properties

Product Name

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H22N2O4/c1-15-5-7-18(8-6-15)26-14-19(23)21-17-4-2-3-16(13-17)20(24)22-9-11-25-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23)

InChI Key

BFVAKQUDABVIPD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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